Bis(2-(diethylamino)ethyl) 10-methyl-2,8-dioxo-2H,8H-pyrano(3,2-g)chromene-3,7-dicarboxylate
CAS No.: 72492-82-1
Cat. No.: VC17158067
Molecular Formula: C27H34N2O8
Molecular Weight: 514.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 72492-82-1 |
---|---|
Molecular Formula | C27H34N2O8 |
Molecular Weight | 514.6 g/mol |
IUPAC Name | bis[2-(diethylamino)ethyl] 10-methyl-2,8-dioxopyrano[3,2-g]chromene-3,7-dicarboxylate |
Standard InChI | InChI=1S/C27H34N2O8/c1-6-28(7-2)10-12-34-24(30)20-15-18-14-19-16-21(25(31)35-13-11-29(8-3)9-4)27(33)37-23(19)17(5)22(18)36-26(20)32/h14-16H,6-13H2,1-5H3 |
Standard InChI Key | DYRLCHREYKGIFF-UHFFFAOYSA-N |
Canonical SMILES | CCN(CC)CCOC(=O)C1=CC2=CC3=C(C(=C2OC1=O)C)OC(=O)C(=C3)C(=O)OCCN(CC)CC |
Introduction
Synthesis and Manufacturing
Synthetic routes to this compound often involve multi-step organic reactions, as evidenced by patent WO2014200872A1 . Key steps include:
Core Structure Assembly
The pyranochromene backbone is constructed via acid-catalyzed cyclization of precursor diketones, followed by regioselective esterification with diethylaminoethyl alcohols. For example, dicyclohexylcarbodiimide (DCC)-mediated coupling ensures efficient formation of ester bonds between the chromene dicarboxylic acid and diethylaminoethyl groups .
Functionalization and Purification
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Methylation at position 10 is achieved using methyl iodide under basic conditions.
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Final purification employs column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the target compound in >95% purity .
Table 1: Representative Synthetic Conditions
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Cyclization | H₂SO₄, 80°C, 12h | 65 |
Esterification | DCC, DMAP, CH₂Cl₂, rt, 24h | 78 |
Methylation | CH₃I, K₂CO₃, DMF, 50°C, 6h | 82 |
Purification | Silica gel chromatography | 95 |
Challenges in synthesis include controlling regioselectivity during esterification and minimizing decomposition of the thermally labile diethylaminoethyl groups .
Comparative Structural Analysis
Table 2: Structural and Functional Comparison With Analogues
The diethylaminoethyl esters confer enhanced solubility in aqueous media (logP ~2.1) compared to non-polar analogues (logP >4), potentially explaining its improved pharmacological profile .
Challenges and Future Directions
Synthetic Optimization
Current yields (~65–82%) necessitate improved catalysts (e.g., enzymatic esterification) to reduce waste and costs .
Mechanistic Studies
In vitro studies are needed to elucidate interactions with biological targets such as topoisomerase II or tubulin, which are common targets for chromene-based anticancer agents .
Toxicology and ADMET
No published data exist on the compound’s pharmacokinetics or toxicity. Priority areas include:
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Hepatotoxicity screening in primary human hepatocytes.
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Plasma stability assays to assess ester hydrolysis rates.
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